![molecular formula C15H13Cl2N3O2S B3034521 2-[2-(2,4-二氯苯氧基)乙酰]-N-苯基-1-肼基氨基甲酰硫代酰胺 CAS No. 18233-37-9](/img/structure/B3034521.png)

2-[2-(2,4-二氯苯氧基)乙酰]-N-苯基-1-肼基氨基甲酰硫代酰胺

描述

The compound "2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide" is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their potential pharmacological activities. These compounds have been synthesized and evaluated for various biological activities, including anticonvulsant, antimicrobial, and antimalarial properties .

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of appropriate precursors such as isothiocyanatobenzene with hydrazine hydrate, followed by condensation with different aldehydes or ketones to introduce various substituents at the phenyl ring . For instance, the synthesis of N-(3-methylphenyl)-N'-(2,4-dichlorophenoxyacety)-hydrazinecarboxyamide was achieved by reacting N-(3-methylphenyl)-trichloroacetamides with 2,4-dichlorophenoxy acetyl hydrazine .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of a related compound was confirmed by 1H NMR and IR, indicating the presence of characteristic functional groups . Additionally, crystal structure analysis can provide detailed information about the molecular geometry and intermolecular interactions, as seen in the study of 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide .

Chemical Reactions Analysis

The reactivity of hydrazinecarbothioamide derivatives can lead to the formation of various heterocyclic compounds when treated with suitable reagents. This reactivity has been exploited to synthesize triazoles, oxadiazoles, and thiadiazoles, which are evaluated for their biological activities . The compounds can also form complexes with metals, as demonstrated by the synthesis of Ni(II) and Cu(II) complexes from a hydrazinecarbothioamide ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives are influenced by their molecular structure. These properties can be studied using techniques like mass spectrometry, which provides insights into the fragmentation patterns and stability of the compounds . The electronic properties, such as frontier molecular orbitals, can be analyzed to understand the charge transfer interactions within the molecules .

科学研究应用

合成与表征

- 化学合成与光谱学:与 2-[2-(2,4-二氯苯氧基)乙酰]-N-苯基-1-肼基氨基甲酰硫代酰胺相关的化合物通过各种化学反应合成,并使用光谱方法和质谱表征。这一过程对于了解这些化合物在科学研究中的性质和潜在应用至关重要 (Ramadan,2019).

生物和医学研究

抗惊厥活性:一些肼基氨基甲酰硫代酰胺的衍生物,类似于所讨论的化合物,已在各种癫痫模型中评估了抗惊厥活性。这些研究对于探索这些化合物在治疗癫痫中的治疗潜力至关重要 (Tripathi 等人,2012).

抗氧化活性:还进行了研究以评估肼基氨基甲酰硫代酰胺衍生物的抗氧化活性。这些研究对于了解这些化合物在对抗生物系统中的氧化应激方面的潜力非常重要 (Bărbuceanu 等人,2014).

抗菌和抗氧化剂:与目标化合物相关的 novel 硫代半氨基甲酸酯作为抗菌剂和抗氧化剂显示出有希望的结果。这表明这些化合物在开发新的细菌感染和氧化应激相关疾病的治疗方法中具有潜在的用途 (Karaküçük-Iyidoğan 等人,2014).

材料科学与化学

传感器开发:某些肼基氨基甲酰硫代酰胺衍生物已用于光学探针和传感器的开发中。这些用于检测溶液中的特定离子,如 Hg2+ 和 Ag+,展示了该化合物在环境监测和分析化学中的应用 (Shi 等人,2016).

缓蚀:研究表明,一些与 2-[2-(2,4-二氯苯氧基)乙酰]-N-苯基-1-肼基氨基甲酰硫代酰胺密切相关的硫代半氨基甲酸酯在酸性环境中是有效的低碳钢缓蚀剂。这突出了它们在材料科学和工业过程中的潜在应用 (Ebenso 等人,2010).

作用机制

Target of Action

The compound 2-(2,4-dichlorophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide is structurally similar to 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin . Auxins are plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle . Therefore, it’s reasonable to infer that this compound may also target similar pathways in plants.

Mode of Action

The mode of action of 2,4-D involves mimicking the natural plant hormone auxin, which results in uncontrolled and abnormal growth, eventually leading to the death of the plant . Given the structural similarity, 2-(2,4-dichlorophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide might exhibit a similar mode of action.

Biochemical Pathways

The compound, like 2,4-D, may affect the normal biochemical pathways of auxin. Auxin regulates cell division, cell elongation, and differentiation in the growth process of plants . Disruption of these pathways by the compound could lead to abnormal growth and eventual plant death .

Result of Action

The result of the compound’s action, if it indeed mimics 2,4-D, would be the disruption of normal plant growth processes, leading to abnormal growth patterns and eventually plant death .

属性

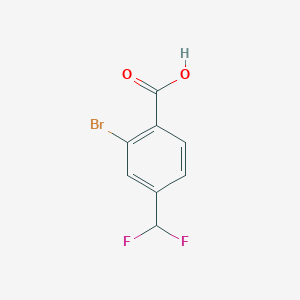

IUPAC Name |

1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2S/c16-10-6-7-13(12(17)8-10)22-9-14(21)19-20-15(23)18-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21)(H2,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNONWWZQJKSHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301146840 | |

| Record name | 2-(2,4-Dichlorophenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18233-37-9 | |

| Record name | 2-(2,4-Dichlorophenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18233-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichlorophenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(17-Amino-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034441.png)

![2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034442.png)

![2-[2-(17-Acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034443.png)

![Benzo[D]oxazol-4-YL trifluoromethanesulfonate](/img/structure/B3034449.png)

![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)

![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)